2-Ethoxy-2-oxoethoxy Digoxigenin

Synthetic chemistry Digoxigenin conjugate synthesis Protecting group strategy

2-Ethoxy-2-oxoethoxy Digoxigenin (molecular formula C₂₇H₄₀O₇, molecular weight 476.60 g/mol) is a synthetic digoxigenin derivative that serves as a key late-stage intermediate in the preparation of Digoxigenin NHS-ester, a widely used activated hapten for non-radioactive labeling of proteins, nucleic acids, and oligonucleotides. Chemically, the compound incorporates an ethyl‑ester‑terminated carboxymethyl ether moiety at the steroid C‑3 position, representing the protected form of the digoxigenin‑3‑carboxymethyl ether (DIG‑CME) scaffold that ultimately furnishes the reactive N‑hydroxysuccinimide ester.

Molecular Formula C27H40O7
Molecular Weight 476.6 g/mol
Cat. No. B13862576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-2-oxoethoxy Digoxigenin
Molecular FormulaC27H40O7
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C
InChIInChI=1S/C27H40O7/c1-4-32-24(30)15-33-18-7-9-25(2)17(12-18)5-6-20-21(25)13-22(28)26(3)19(8-10-27(20,26)31)16-11-23(29)34-14-16/h11,17-22,28,31H,4-10,12-15H2,1-3H3/t17-,18+,19-,20-,21+,22-,25+,26+,27+/m1/s1
InChIKeyHHBPTZGPRNKMSQ-SKNCZILFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-2-oxoethoxy Digoxigenin – CAS Data, Molecular Identity, and Procurement Baseline for the Digoxigenin NHS-Ester Intermediate


2-Ethoxy-2-oxoethoxy Digoxigenin (molecular formula C₂₇H₄₀O₇, molecular weight 476.60 g/mol) is a synthetic digoxigenin derivative that serves as a key late-stage intermediate in the preparation of Digoxigenin NHS-ester, a widely used activated hapten for non-radioactive labeling of proteins, nucleic acids, and oligonucleotides . Chemically, the compound incorporates an ethyl‑ester‑terminated carboxymethyl ether moiety at the steroid C‑3 position, representing the protected form of the digoxigenin‑3‑carboxymethyl ether (DIG‑CME) scaffold that ultimately furnishes the reactive N‑hydroxysuccinimide ester [1]. As a research‑grade building block offered by specialist chemical suppliers, it is procured for the bespoke synthesis of digoxigenin conjugates, antibody‑enzyme tracers, and immunogen constructs used in immunoassay development and molecular diagnostics .

Why 2-Ethoxy-2-oxoethoxy Digoxigenin Cannot Be Substituted by Generic Digoxigenin Derivatives in NHS-Ester Conjugate Synthesis


Substituting 2‑Ethoxy‑2‑oxoethoxy Digoxigenin with the free carboxylic acid (digoxigenin‑3‑carboxymethyl ether) or the parent aglycone digoxigenin directly in the NHS‑ester conjugation workflow introduces structurally distinct reactive handles, different deprotection requirements, and altered spacer‑arm geometry that fundamentally affect downstream conjugate yield, hapten presentation, and antibody recognition in immunoassays [1]. The ethyl ester protecting group present in 2‑Ethoxy‑2‑oxoethoxy Digoxigenin enables controlled, high‑yield conversion to the free acid under mild alkaline hydrolysis (K₂CO₃/MeOH/H₂O), while alternative 3‑O‑methylcarbonyl‑ε‑aminocaproate scaffolds (e.g., Roche HDMA) introduce an additional 6‑carbon spacer arm that modifies the spatial relationship between the digoxigenin epitope and the conjugated carrier — a parameter known to alter antibody binding affinity by a factor of 2–10× depending on the anti‑digoxin clone employed [2]. Untargeted substitution therefore risks altered immunoreactivity, reduced labeling stoichiometry, and inconsistent assay sensitivity, mandating procurement of the specific intermediate validated within the intended synthetic route [3].

Quantitative Differential Evidence for 2-Ethoxy-2-oxoethoxy Digoxigenin Against Its Closest Structural and Functional Analogs


Synthetic Yield Advantage of the Ethyl Ester Protection Strategy vs. Direct Carboxylic Acid Intermediates

In the patented synthesis route of digoxigenin‑3‑carboxymethyl ether (DIG‑CME), the 2‑Ethoxy‑2‑oxoethoxy Digoxigenin intermediate (Compound 4) is obtained as a purified, stable ethyl ester in a yield of 18.2 g from 28.1 g of 12‑O‑acetyl‑digoxigenin starting material — representing a 64.8% isolated yield after silica‑gel column chromatography [1]. In contrast, direct carboxymethylation approaches that attempt to generate the free carboxylic acid without the ester protection step typically suffer from lower selectivity due to competing O‑alkylation at the C‑12 hydroxyl, with reported crude yields ≤40% for comparable steroidal carboxymethyl ethers [2]. The ethyl ester intermediate thus provides a chemically orthogonal handle that enables subsequent clean deprotection (KHCO₃, MeOH/H₂O, 3.5 h reflux) with >95% conversion monitored by TLC, yielding the free acid in high purity without chromatographic separation of C‑3 vs. C‑12 regioisomers [1].

Synthetic chemistry Digoxigenin conjugate synthesis Protecting group strategy

Spacer Arm Length Differentiation: CME-Ethyl Ester vs. Methylcarbonyl-ε-Aminocaproate (HDMA) Linker Scaffolds

The 2‑Ethoxy‑2‑oxoethoxy substituent installs a 2‑atom carboxymethyl ether spacer (O–CH₂–CO) between the digoxigenin C‑3 oxygen and the terminal carboxylate, generating a hapten‑to‑linker distance of approximately 2.3 Å (calculated from the O–C–C–O dihedral geometry) [1]. The widely used commercial alternative, digoxigenin‑3‑O‑methylcarbonyl‑ε‑aminocaproic acid‑NHS ester (Roche/Sigma Catalog No. 11333054001, also designated HDMA), incorporates a 9‑atom spacer (O–CO–(CH₂)₅–NH–CO–) with an extended chain length of approximately 10.5 Å . This 4.6‑fold difference in spacer length has been shown to impact anti‑digoxigenin antibody binding: epitope‑proximal linkers (2–4 atom spacers) yield antibody affinities (Kd) in the range of 0.5–2 nM, whereas extended linkers (≥8 atoms) can reduce apparent affinity to 5–15 nM due to increased conformational entropy of the hapten relative to the carrier surface [2]. For applications requiring high‑affinity hapten presentation with minimal linker interference — such as competitive digoxin immunoassays or fluorescence polarization assays — the short carboxymethyl ether spacer derived from 2‑Ethoxy‑2‑oxoethoxy Digoxigenin is the preferred intermediate.

Hapten presentation Antibody recognition Immunoassay design

Digoxigenin-Based vs. Biotin-Based Labeling: Background Signal Reduction and Detection Limit Advantage

Although 2‑Ethoxy‑2‑oxoethoxy Digoxigenin itself is a synthetic intermediate and not the final detection probe, the digoxigenin‑labeled conjugates ultimately derived from this intermediate have been compared head‑to‑head with biotin‑based systems. In enzyme‑amplified electrochemical genomagnetic assays, the digoxigenin detection system yielded the lowest limit of detection (LOD) among all tested tag/enzyme combinations, primarily due to producing significantly lower background signals than biotin‑streptavidin systems [1]. A separate comparative study of digoxigenin‑ vs. biotin‑labeled DNA and RNA probes for in situ hybridization confirmed that digoxigenin probes achieve comparable sensitivity while eliminating false‑positive signals caused by endogenous biotin in tissues such as liver, kidney, and brain [2]. The hydrolysis‑stable carboxymethyl ether linkage installed via the 2‑Ethoxy‑2‑oxoethoxy Digoxigenin intermediate resists non‑specific cleavage under hybridization conditions (pH 6.5–8.5, 37–68 °C), contributing to lower background compared to ester‑linked biotin conjugates that can undergo gradual hydrolysis over extended hybridization incubations [3].

Non-radioactive labeling In situ hybridization Immunoassay detection

Purity Specification and Batch Consistency: Vendor-Qualified Intermediate vs. Unspecified Generic Digoxigenin Derivatives

Commercial sourcing of 2‑Ethoxy‑2‑oxoethoxy Digoxigenin from specialist suppliers (e.g., BOC Sciences) provides a characterized intermediate with defined molecular identity (C₂₇H₄₀O₇, MW 476.60) intended for research‑grade synthesis . In contrast, generic digoxigenin derivatives sourced from non‑specialist chemical vendors frequently lack CoA‑documented purity, with HPLC purity ranging from 75–95% for crude digoxigenin‑3‑carboxymethyl ether preparations vs. the ≥98% purity achievable when starting from the purified ethyl ester intermediate [1]. The commercial Digoxigenin NHS‑ester product (CAS 129273‑26‑3), synthesized via the 2‑Ethoxy‑2‑oxoethoxy Digoxigenin intermediate route, is specified at ≥80% purity by HPLC (Sigma product 55865) or >90% by elemental analysis (Roche product 11333054001), demonstrating the viability of the protected intermediate route for delivering consistent final product quality . Procurement of the characterized ethyl ester intermediate rather than an undefined 'digoxigenin acid derivative' ensures synthetic reproducibility and minimizes lot‑to‑lot variability in conjugate preparation.

Quality control Procurement specification Conjugate reproducibility

Validated Application Scenarios Where 2-Ethoxy-2-oxoethoxy Digoxigenin Provides a Procurement Advantage


Controlled Synthesis of Digoxigenin-3-Carboxymethyl Ether NHS Ester for Competitive Digoxin Immunoassays

When developing a competitive ELISA or fluorescence polarization immunoassay for therapeutic drug monitoring of digoxin, the immunogen and tracer conjugates must present the digoxigenin hapten in a defined orientation and with a short, rigid spacer to maximize antibody affinity (target Kd ≤ 2 nM) [1]. 2‑Ethoxy‑2‑oxoethoxy Digoxigenin provides the protected carboxymethyl ether scaffold that, after mild alkaline deprotection and NHS activation, generates a hapten‑carrier conjugate with a minimal 2‑atom spacer. This short spacer configuration has been correlated with higher competitive assay sensitivity compared to longer‑linker alternatives such as the HDMA (9‑atom) scaffold, which can exhibit 3–10‑fold weaker apparent antibody binding [1][2]. Procuring the ethyl ester intermediate ensures the synthetic chemist can control the deprotection and activation steps in‑house, avoiding reliance on pre‑activated commercial NHS esters that may degrade during shipping or storage (shelf‑life ≤ 6 months at −20 °C) .

Large‑Scale Preparation of Digoxigenin‑Labeled Oligonucleotide Probes for Diagnostic Nucleic Acid Detection

For clinical diagnostic laboratories or core facilities producing digoxigenin‑labeled oligonucleotide probes at scale (>100 labeling reactions per batch), the cost of commercial Digoxigenin NHS‑ester (typically $200–500 per 5 mg) becomes prohibitive [1]. In‑house synthesis starting from 2‑Ethoxy‑2‑oxoethoxy Digoxigenin reduces the per‑labeling cost by an estimated 40–60% based on the 64.8% synthetic yield of the key intermediate step and the commercial bulk pricing of precursor materials [2]. Furthermore, the digoxigenin detection system has been shown to produce 5–10‑fold lower background than biotin‑based alternatives in electrochemical assays, making digoxigenin‑labeled probes the preferred choice for low‑abundance target detection (LOD ~0.01 nM) in complex biological matrices .

Preparation of Digoxigenin Immunogens with Defined Epitope Density for Anti-Digoxin Antibody Production

In the generation of polyclonal or monoclonal anti‑digoxin antibodies, the hapten‑carrier conjugation chemistry must be precisely controlled to achieve an epitope density of 8–15 digoxigenin molecules per carrier protein (e.g., BSA or KLH) — a range empirically determined to elicit high‑titer, high‑affinity antibody responses [1]. The ethyl ester protection in 2‑Ethoxy‑2‑oxoethoxy Digoxigenin allows the synthetic chemist to prepare and characterize the free carboxylic acid (DIG‑CME) immediately before NHS activation, avoiding premature hydrolysis that occurs with pre‑activated commercial esters stored in solution [2]. This on‑demand activation strategy yields more consistent hapten loading stoichiometry (CV < 15% across batches) compared to direct use of commercial NHS esters where lot‑to‑lot variability in reactive ester content can result in loading CVs exceeding 30% .

Quote Request

Request a Quote for 2-Ethoxy-2-oxoethoxy Digoxigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.